N-((5-bromopyridin-3-yl)methyl)propan-2-amine
Description
Properties
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-7(2)12-5-8-3-9(10)6-11-4-8/h3-4,6-7,12H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJVKVOAQAZHSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50655640 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104290-49-5 | |
| Record name | 5-Bromo-N-(1-methylethyl)-3-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104290-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50655640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-bromopyridin-3-yl)methyl)propan-2-amine typically involves the reaction of 5-bromopyridine-3-carbaldehyde with propan-2-amine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) to facilitate the reduction of the aldehyde group to a primary amine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-((5-bromopyridin-3-yl)methyl)propan-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation Reactions: Products include imines, amides, and nitriles.
Reduction Reactions: Products include secondary and tertiary amines.
Scientific Research Applications
N-((5-bromopyridin-3-yl)methyl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-((5-bromopyridin-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine (CAS 1183244-40-7)
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide
- Structural Difference : A sulfonamide group replaces the propan-2-amine, with additional methoxy and fluorine substituents.
Aromatic System Modifications
N-[(2-Bromophenyl)methyl]propan-2-amine (CAS 90944-51-7)
- Structural Difference : Pyridine is replaced by a benzene ring.
- This analog is documented in safety protocols for handling hazardous chemicals .
N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)benzenesulfonamide
- Structural Difference : A chromene system substitutes the pyridine, coupled with a benzenesulfonamide.
- Functional Impact : Chromene’s fused ring system may enhance π-π stacking interactions, relevant in HRE-mediated luciferase reporter assays .
Functional Group Replacements
N-(5-Bromopyridin-3-yl)propane-2-sulfonamide (CAS 1093819-33-0)
- Structural Difference : Sulfonamide replaces the methyl-propan-2-amine.
1-(4-Fluorophenyl)-propan-2-amine (4-FA)
- Structural Difference : A fluorophenyl group replaces the bromopyridinyl moiety.
- Biological Relevance: 4-FA acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA), highlighting how aromatic substituents dictate transporter affinity .
Physicochemical Comparisons
| Compound | Molecular Weight | LogP (Predicted) | Key Substituents |
|---|---|---|---|
| N-((5-Bromopyridin-3-yl)methyl)propan-2-amine | 229.11 g/mol | ~2.1 | 5-Br, propan-2-amine |
| N-[(2-Bromophenyl)methyl]propan-2-amine | 228.12 g/mol | ~2.8 | 2-Br, benzene |
| N-(5-Bromopyridin-3-yl)propane-2-sulfonamide | 292.15 g/mol | ~1.5 | Sulfonamide, 5-Br |
Biological Activity
N-((5-bromopyridin-3-yl)methyl)propan-2-amine, identified by its CAS number 104290-49-5, is an organic compound featuring a unique structure that includes a brominated pyridine moiety connected to a propan-2-amine group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The molecular formula of this compound is C9H13BrN2, with a molar mass of approximately 229.12 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Pyridine Ring | Contains a bromine atom at the 5-position, enhancing its reactivity and biological interactions. |
| Propan-2-amine Group | Attached via a methylene bridge, contributing to its overall chemical properties. |
Biological Activity
Research indicates that this compound exhibits significant biological activities, which can be categorized as follows:
Anticancer Properties
Studies have shown that compounds with similar structural features to this compound may possess anticancer activities. For instance, related derivatives have been evaluated against various cancer cell lines, demonstrating growth inhibition and apoptosis induction.
- Growth Inhibition Studies :
- Compounds were screened against an NCI panel of 60 human cancer cell lines.
- A compound showing over 60% growth inhibition in at least eight cell lines was selected for further study.
- The IC50 values indicated varying levels of potency across different cancer types.
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. The presence of the brominated pyridine structure is believed to enhance its interaction with bacterial targets.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the bromine atom and the amine group play crucial roles in its reactivity and binding affinity to biological targets such as enzymes and receptors.
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Bromo-3-(bromomethyl)pyridin-2-amine | C8H8Br2N2 | Contains two bromine atoms; increased reactivity due to multiple halogen substituents. |
| N-(1-(5-bromopyridin-3-yl)ethyl)-N-methylacetamide | C11H14BrN2O | Acetamide functionality; potential for different biological activity due to acetamide group. |
| N-(5-bromopyridin-3-yl)-2-methylpropanamide | C10H14BrN | Amide instead of amine; different reactivity profile due to the presence of an amide bond. |
Case Studies and Research Findings
- Anticancer Activity :
- Antibacterial Activity :
Q & A
Basic: What are the standard synthetic routes for N-((5-bromopyridin-3-yl)methyl)propan-2-amine?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or reductive amination. A common approach involves reacting 5-bromo-3-pyridinecarboxaldehyde with propan-2-amine under reducing conditions (e.g., NaBH₃CN or H₂/Pd-C). Alternative routes may use intermediates like 5-bromo-3-(bromomethyl)pyridine, followed by displacement with isopropylamine .
Key Considerations:
- Purity Control: Monitor reaction progress via TLC or HPLC to avoid byproducts like N-alkylated impurities.
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity in substitution reactions .
Basic: How is the structural characterization of this compound performed?
Methodological Answer:
Structural confirmation requires a combination of:
- NMR Spectroscopy:
- Mass Spectrometry: ESI-MS or GC-MS to confirm molecular ion [M+H]⁺ at m/z 243 (C₉H₁₂BrN₂⁺).
- X-Ray Crystallography: For unambiguous confirmation, use SHELXL refinement (e.g., SHELX-97) to resolve bond lengths and angles .
Advanced: How can discrepancies in spectroscopic data between synthesized batches be resolved?
Methodological Answer:
Discrepancies often arise from stereochemical impurities or solvent effects. To address this:
Variable Temperature NMR: Detect dynamic processes (e.g., rotamerism in the methylene bridge) by acquiring spectra at 25°C and −40°C .
Crystallographic Validation: Compare experimental X-ray data (e.g., C–Br bond length: ~1.90 Å) with computational models (DFT/B3LYP) to identify conformational outliers .
Isotopic Labeling: Use deuterated solvents to distinguish solvent artifacts from genuine signals.
Example Data Contradiction:
| Parameter | Batch A (CDCl₃) | Batch B (DMSO-d₆) |
|---|---|---|
| Methylene δ (¹H) | 3.92 ppm | 4.10 ppm |
| Resolution | Crystallized | Amorphous |
Resolution: Batch B’s upfield shift suggests hydrogen bonding with DMSO, confirmed by switching to CDCl₃ .
Advanced: What strategies optimize crystallization for X-ray diffraction studies?
Methodological Answer:
- Solvent Screening: Use high-vapor-pressure solvents (e.g., diethyl ether) for slow evaporation. For stubborn compounds, employ diffusion layering (hexane/DCM).
- Additives: Introduce trace H₂O or acetic acid to promote hydrogen-bonded networks .
- SHELXL Refinement: Apply restraints for disordered bromine atoms and isotropic thermal parameters. Use the SQUEEZE tool for solvent-masked regions .
Case Study:
N-(2-Bromophenyl)-1,3-selenazolo-pyridin-2-amine (similar brominated analog) crystallized in a monoclinic P2₁/c space group with Z = 4, resolved using SHELXL-2018 .
Advanced: How does this compound compare to structurally related amines in biological activity?
Methodological Answer:
While direct biological data for this compound is limited, analogs (e.g., 5-bromo-N-methylpyrazin-2-amine) show neuroactive potential. Use the following comparative framework:
Experimental Design:
- In Silico Docking: Use AutoDock Vina to model interactions with GPCRs (e.g., 5-HT₂A).
- Functional Assays: Measure cAMP accumulation in HEK293 cells expressing target receptors .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity: Bromine atoms make the compound prone to photodegradation. Store in amber vials at −20°C under inert gas (Ar/N₂).
- Hydrolytic Stability: Monitor for debromination (HPLC retention time shifts) in humid environments. Use molecular sieves in storage containers .
Advanced: How can computational chemistry aid in predicting reactivity?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., C-4 on pyridine for Suzuki coupling).
- Reactivity Metrics: Calculate Fukui indices to identify nucleophilic centers (e.g., methylene bridge for further alkylation) .
Validation: Compare computed IR spectra (e.g., C–Br stretch ~550 cm⁻¹) with experimental data to confirm accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
